6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Attachment of the Piperidine Group: The bromopyrimidine is then reacted with piperidine under basic conditions to form 5-bromopyrimidin-2-yl)piperidine.
Coupling with Pyridazinone: The final step involves coupling the intermediate with 2-methylpyridazin-3-one under appropriate conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyridazinone moieties.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of oxidized derivatives of the piperidine and pyridazinone rings.
Reduction: Formation of reduced derivatives of the piperidine and pyridazinone rings.
Scientific Research Applications
6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways or metabolic processes, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidin-2-yl)piperidine: Shares the bromopyrimidine and piperidine moieties.
2-Methylpyridazin-3-one: Shares the pyridazinone core structure.
Uniqueness
6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
6-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O3/c1-21-14(23)3-2-13(20-21)15(24)22-6-4-11(5-7-22)10-25-16-18-8-12(17)9-19-16/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIZWLBUSXVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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